molecular formula C6H4Cl2N2O2 B1593324 Methyl 4,6-dichloropyrimidine-5-carboxylate CAS No. 87600-71-3

Methyl 4,6-dichloropyrimidine-5-carboxylate

Cat. No.: B1593324
CAS No.: 87600-71-3
M. Wt: 207.01 g/mol
InChI Key: XPIOIPGYUJMJKX-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound represents a substituted pyrimidine derivative characterized by a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the systematic naming convention for heterocyclic compounds with multiple substituents. The molecular formula C6H4Cl2N2O2 indicates the presence of six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 207.01 grams per mole.

The compound's structural framework consists of a pyrimidine ring system with chlorine substituents positioned at the 4 and 6 carbon atoms, while the carboxylate methyl ester group occupies the 5 position. The Simplified Molecular Input Line Entry System representation O=C(C1=C(Cl)N=CN=C1Cl)OC provides a linear notation that describes the connectivity pattern and functional group arrangement within the molecule. The International Chemical Identifier Key XPIOIPGYUJMJKX-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and compound identification across various chemical information systems.

The molecular architecture incorporates distinct structural features that influence the compound's overall geometry and electronic properties. The pyrimidine ring maintains aromatic character through delocalized pi-electron systems, while the electronegative chlorine substituents create regions of electron deficiency that affect molecular reactivity patterns. The methyl ester functional group at position 5 introduces additional steric considerations and contributes to the compound's overall polarity and solubility characteristics.

Crystallographic Analysis and Bonding Patterns

Crystallographic investigations of related dichloropyrimidine compounds provide valuable insights into the bonding patterns and intermolecular interactions characteristic of this structural class. X-ray diffraction studies of methyl 4,6-dichloropyridine-3-carboxylate, a closely related structural analog, reveal crystallization in the monoclinic space group P21/c with two independent molecules in the asymmetric unit. The crystal data demonstrates unit cell parameters of a = 8.033(4) Å, b = 18.974(9) Å, c = 11.240(6) Å, and β = 95.224(8)°, with a calculated density of 1.604 Mg m⁻³.

The molecular geometry analysis reveals that the dihedral angles between the methoxycarbonyl group planes and the heterocyclic rings range from 8.1(4)° to 10.9(2)°, indicating slight deviation from planarity. These angular measurements suggest that steric interactions between the ester substituent and the ring system influence the overall molecular conformation. The bond lengths and angles within the pyrimidine framework fall within normal ranges expected for aromatic heterocycles, with carbon-nitrogen distances and carbon-carbon bonds exhibiting typical aromatic character.

Intermolecular interactions within the crystal lattice involve weak C—H···O hydrogen bonds that link molecules into layered arrangements parallel to specific crystallographic planes. These weak hydrogen bonding patterns contribute to crystal stability and influence the compound's solid-state properties. The presence of chlorine substituents introduces additional intermolecular interactions through halogen bonding and van der Waals forces, creating a complex network of non-covalent interactions that determine crystal packing efficiency.

Table 1: Crystallographic Data for Related Dichloropyrimidine Compounds

Parameter Methyl 4,6-dichloropyridine-3-carboxylate
Crystal System Monoclinic
Space Group P21/c
Unit Cell a (Å) 8.033(4)
Unit Cell b (Å) 18.974(9)
Unit Cell c (Å) 11.240(6)
β (°) 95.224(8)
Volume (ų) 1705.9(15)
Z 8
Calculated Density (Mg m⁻³) 1.604
Temperature (K) 298

Comparative Structural Analysis with Pyrimidine Derivatives

Comparative structural analysis of this compound with related pyrimidine derivatives reveals significant variations in molecular geometry, electronic properties, and intermolecular interactions. The parent compound 4,6-dichloropyrimidine exhibits a molecular formula of C4H2Cl2N2 with a molecular weight of 148.98 grams per mole, representing the core structural framework without the carboxylate ester substituent. This fundamental difference in substituent patterns creates distinct electronic environments and influences the overall molecular reactivity and physical properties.

The positioning of substituents around the pyrimidine ring system significantly affects molecular symmetry and electronic distribution. In this compound, the carboxylate group at position 5 breaks the molecular symmetry present in the parent 4,6-dichloropyrimidine structure. This asymmetric substitution pattern creates different electronic environments for the two chlorine atoms and introduces additional dipole moments that influence intermolecular interactions and crystal packing arrangements.

Structural comparisons with methyl 2,4-dichloropyrimidine-5-carboxylate and other positional isomers demonstrate the importance of substituent placement on molecular geometry. The 4,6-dichloro substitution pattern in the target compound creates a specific electronic environment that differs from 2,4-dichloro or 2,6-dichloro isomers. These positional variations affect the compound's chemical reactivity, particularly in nucleophilic substitution reactions where chlorine atom lability varies depending on the electronic influence of neighboring substituents.

The carboxylic acid derivative 4,6-dichloropyrimidine-5-carboxylic acid (C5H2Cl2N2O2, molecular weight 192.99) provides insight into the effect of ester versus acid functional groups on molecular properties. The methyl ester form exhibits enhanced lipophilicity and altered hydrogen bonding capabilities compared to the free carboxylic acid, influencing solubility characteristics and intermolecular association patterns in both solution and solid-state environments.

Table 2: Comparative Molecular Properties of Pyrimidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C6H4Cl2N2O2 207.01 Methyl ester at position 5
4,6-Dichloropyrimidine-5-carboxylic acid C5H2Cl2N2O2 192.99 Free carboxylic acid
4,6-Dichloropyrimidine C4H2Cl2N2 148.98 Parent compound
Methyl 2,4-dichloropyrimidine-5-carboxylate C6H4Cl2N2O2 207.01 Isomeric chlorine positions

Electronic structure calculations and experimental observations indicate that the electron-withdrawing nature of chlorine substituents significantly influences the electron density distribution within the pyrimidine ring system. The placement of chlorine atoms at positions 4 and 6 creates regions of reduced electron density that affect the compound's susceptibility to nucleophilic attack and its overall chemical reactivity profile. These electronic effects also influence the compound's spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared absorption frequencies, providing diagnostic tools for structural confirmation and purity assessment.

The three-dimensional molecular geometry of this compound exhibits conformational flexibility primarily associated with rotation around the C-COOMe bond. This rotational freedom allows the ester group to adopt various orientations relative to the pyrimidine plane, influencing the compound's ability to participate in specific intermolecular interactions and affecting its crystal packing efficiency. Computational studies suggest that certain conformations are energetically favored due to minimization of steric repulsions and optimization of electrostatic interactions between the ester carbonyl oxygen and the pyrimidine nitrogen atoms.

Properties

IUPAC Name

methyl 4,6-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIOIPGYUJMJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647576
Record name Methyl 4,6-dichloropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87600-71-3
Record name Methyl 4,6-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dichloropyrimidine-5-carboxylate
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Preparation Methods

Step 1: Formation of Pyrimidine Carboxylate Intermediate

  • Starting materials: Diethyl malonate or dimethyl malonate derivatives and amidine hydrochlorides.
  • Reaction: Cyclization reaction between acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide as a base catalyst.
  • Conditions: Heating under reflux, typically at 70-80 °C.
  • Outcome: Formation of 4,6-dihydroxy-2-substituted pyrimidine-5-carboxylate intermediates with high yield (e.g., ~85-90%).

This step is crucial for constructing the pyrimidine core with the ester functionality at position 5.

Step 2: Chlorination of Pyrimidine Ring

  • Reagents: Phosphorus oxychloride (POCl3) is commonly used as the chlorinating agent.
  • Conditions: Reaction is performed by slowly adding POCl3 to the pyrimidine intermediate at low temperature (20-35 °C), followed by heating to 90-105 °C for several hours (3-10 h).
  • Solvents: Toluene or similar hydrophobic solvents are used to dissolve the intermediate.
  • Additional reagents: N,N-dimethylaniline can be added as a base to facilitate chlorination.
  • Workup: After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents, followed by recrystallization.

This step converts the hydroxy groups at positions 4 and 6 into chloro substituents, yielding this compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization Acetamidine hydrochloride, diethyl malonate, sodium methoxide 70-80 3-5 85-91 Base-catalyzed ring closure to form pyrimidine core
Chlorination Phosphorus oxychloride, toluene, N,N-dimethylaniline 20-35 (add), then 90-105 3-10 70-85 Conversion of hydroxyl to chloro groups
Esterification (if needed) Methanol, acid catalyst (e.g., sulfuric acid) Reflux 5-6 >90 Methyl ester formation via catalytic esterification

Example from Patent Literature

A closely related preparation method for 5-substituted 4,6-dichloropyrimidines involves:

  • Catalytic esterification of substituted phenylacetic acids with methanol using solid acid catalysts (e.g., sulfate-supported iron oxide or zirconium oxide).
  • Subsequent reaction with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at 70-80 °C to form methyl esters.
  • Reaction with formamidine hydrochloride at 20-30 °C for 15-17 h to form pyrimidine intermediates.
  • Chlorination with phosphorus oxychloride in toluene with N,N-dimethylaniline at 50-105 °C for 3-5 h to yield dichloropyrimidine derivatives.

This method emphasizes solid acid catalysts and controlled chlorination steps to achieve high purity and yield.

Analytical and Purification Notes

  • Purification: After chlorination, the product is typically purified by recrystallization from ethanol or other suitable solvents.
  • Characterization: 1H NMR and 13C NMR spectroscopy confirm the substitution pattern and ester functionality.
  • Yield optimization: Reaction times and temperatures are optimized to balance conversion and minimize by-products.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Base catalyst (cyclization) Sodium methoxide, 0.6-1.0 equiv Promotes ring closure, affects yield
Chlorinating agent Phosphorus oxychloride (POCl3) Essential for 4,6-dichloro substitution
Reaction temperature 20-35 °C (addition), 90-105 °C (reaction) Controls chlorination rate and selectivity
Solvent Toluene, methanol Influences solubility and reaction kinetics
Reaction time 3-10 hours Ensures complete conversion
Yield 70-91% High efficiency for industrial scale

Research Findings and Industrial Relevance

  • The use of solid acid catalysts in esterification improves catalyst recovery and reduces impurities.
  • Chlorination with POCl3 is a well-established method providing selective substitution at positions 4 and 6 without over-chlorination.
  • The multi-step approach allows for structural modifications at position 5, enabling synthesis of diverse derivatives.
  • Reaction conditions are mild enough to be scalable for industrial production, with yields typically above 70%, ensuring cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent carboxylate ester group. Key substitution reactions include:

Amination Reactions

  • Primary Amines : React with primary amines (e.g., methylamine, aniline) under mild conditions (40–60°C, DMF solvent) to yield 4-amino-6-chloro or 4,6-diamino derivatives.

    • Example: Reaction with methylamine produces Methyl 4-(methylamino)-6-chloropyrimidine-5-carboxylate with >85% yield .

  • Ammonia : Atmospheric-pressure ammonolysis in aqueous media replaces one chlorine atom, forming Methyl 4-amino-6-chloropyrimidine-5-carboxylate (residual DCP ≤0.1% by HPLC) .

Alkoxylation Reactions

  • Reaction with alcohols (e.g., methanol, ethanol) in the presence of alkaline catalysts (e.g., NaOH, K₂CO₃) replaces chlorine with alkoxy groups.

    • Example: Methanol substitution at 60–90°C yields Methyl 4-chloro-6-methoxypyrimidine-5-carboxylate with 89.4% isolated yield .

Table 1: SNAr Reaction Conditions and Outcomes

NucleophileReagentConditionsProductYieldSource
MethylamineDMF, 50°C, 6h4-(Methylamino)-6-chloro85%
AmmoniaH₂O, 50°C, 4h4-Amino-6-chloro>90% (residual DCP <0.1%)
MethanolNaOH, 70°C, 3h6-Methoxy-4-chloro89.4%

Bimetallic Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(dba)₂ and JosiPhos ligands to form biaryl derivatives .

    • Example: Reaction with adamantane-derived boronic acid yields Methyl 4-(adamantyl)-6-chloropyrimidine-5-carboxylate (72% yield) .

Condensation Reactions

The ester group at position 5 facilitates condensation with hydrazines or hydroxylamines:

  • Hydrazine Formation : Reacts with hydrazine hydrate to form 4,6-Dichloropyrimidine-5-carbohydrazide , a precursor for heterocyclic scaffolds.

Oxidation and Reduction

Limited direct data exists, but analogous pyrimidines suggest:

  • Oxidation : The methyl ester can hydrolyze to a carboxylic acid under strong acidic/basic conditions.

  • Reduction : Chlorine atoms resist reduction, but the pyrimidine ring may undergo hydrogenation under high-pressure H₂ with Ni/Raney catalysts.

Comparative Reactivity Analysis

The reactivity of the chlorine atoms is position-dependent:

  • Position 4 : More reactive due to steric and electronic factors, preferentially substituted in stepwise reactions .

  • Position 6 : Requires harsher conditions (e.g., higher temperature or stronger bases) for substitution .

Table 2: Activation Parameters for Amination (Position 4)

ParameterValueSource
ΔH≠ (kJ/mol)58.3 ± 2.1
ΔS≠ (J/mol·K)-120.5 ± 6.8

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,6-dichloropyrimidine-5-carboxylate is characterized by the following molecular features:

  • Molecular Formula : C6_6H4_4Cl2_2N2_2O2_2
  • Molecular Weight : 207.01 g/mol
  • CAS Number : 24820741

The compound contains two chlorine atoms at positions 4 and 6 of the pyrimidine ring and a carboxylate group at position 5, contributing to its reactivity and biological activity .

Antimicrobial Properties

MDPC has been shown to possess significant antimicrobial activity. It inhibits the growth of various bacteria and fungi by disrupting nucleic acid synthesis. Notably, studies indicate its effectiveness against Mycobacterium tuberculosis, suggesting potential as a novel antitubercular agent .

Case Study: Antitubercular Activity

A study demonstrated that MDPC exhibited potent activity against clinical strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs. This positions MDPC as a promising candidate for further development in tuberculosis treatment.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have reported IC values similar to standard anti-inflammatory drugs like celecoxib, indicating its potential for treating inflammatory diseases .

Case Study: Inhibition of COX-2

Research has shown that MDPC effectively reduces prostaglandin E2 production in activated macrophages, correlating with decreased inflammation markers in animal models of arthritis.

Antiviral Activity

MDPC has been evaluated for its antiviral properties, demonstrating effectiveness against various viruses including influenza. Its structural features allow it to interact with viral proteins, disrupting their function and inhibiting replication .

Case Study: Influenza Virus Inhibition

In vitro studies indicated that MDPC significantly reduced viral titers in infected cell cultures, showcasing its potential as an antiviral agent.

Activity TypeMechanism of ActionPotential Applications
AntimicrobialInhibits nucleic acid synthesisTreatment of bacterial infections
Anti-inflammatoryInhibits COX-2 enzymesManagement of inflammatory diseases
AntiviralDisrupts viral protein functionDevelopment of antiviral therapies

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 4,6-Dichloropyrimidine-5-Carboxylate

  • Molecular Formula : C₇H₆Cl₂N₂O₂
  • Molecular Weight : 221.04 g/mol
  • Key Differences: The ethyl ester group increases molecular weight by 14.02 g/mol compared to the methyl ester. Hazard classification: Ethyl derivatives are classified under UN 3261 (Class 8, Packing Group II), requiring stringent handling for corrosive hazards .

Methyl 2,4,6-Trichloropyrimidine-5-Carboxylate

  • Molecular Formula : C₆H₃Cl₃N₂O₂
  • Molecular Weight : 241.46 g/mol
  • Key Differences :
    • Additional chlorine at position 2 enhances electrophilicity but may increase toxicity and environmental persistence.
    • Reactivity: The trichloro derivative is more reactive in sequential substitution reactions, enabling diverse functionalization .

4,6-Dichloropyrimidine-5-Carboxylic Acid

  • Molecular Formula : C₅H₂Cl₂N₂O₂
  • Molecular Weight : 192.99 g/mol
  • Key Differences :
    • The absence of an ester group (replaced by a carboxylic acid) reduces lipophilicity, favoring aqueous solubility.
    • Reactivity: The free carboxylic acid can participate in condensation or amidation reactions, unlike ester derivatives .

Ethyl 2-Chloro-4,6-Dimethylpyrimidine-5-Carboxylate

  • Molecular Formula : C₉H₁₁ClN₂O₂
  • Molecular Weight : 214.65 g/mol
  • Key Differences :
    • Methyl groups at positions 4 and 6 introduce steric hindrance, reducing reactivity at these positions.
    • The single chlorine at position 2 directs substitution reactions to this site, altering synthetic pathways .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity/Applications
Methyl 4,6-dichloropyrimidine-5-carboxylate C₆H₄Cl₂N₂O₂ 207.02 Cl (4,6); COOCH₃ (5) Nucleophilic substitution at Cl sites
Ethyl 4,6-dichloropyrimidine-5-carboxylate C₇H₆Cl₂N₂O₂ 221.04 Cl (4,6); COOC₂H₅ (5) Enhanced lipophilicity for organic phases
Methyl 2,4,6-trichloropyrimidine-5-carboxylate C₆H₃Cl₃N₂O₂ 241.46 Cl (2,4,6); COOCH₃ (5) Multi-site functionalization
4,6-Dichloropyrimidine-5-carboxylic acid C₅H₂Cl₂N₂O₂ 192.99 Cl (4,6); COOH (5) Acid-mediated coupling reactions
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate C₉H₁₁ClN₂O₂ 214.65 Cl (2); CH₃ (4,6); COOC₂H₅ (5) Steric control in synthesis

Biological Activity

Methyl 4,6-dichloropyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with two chlorine atoms and a carboxylate group. The synthesis of this compound typically involves multi-step organic reactions, which may include the chlorination of pyrimidine derivatives followed by esterification processes. Various synthetic routes have been reported, emphasizing the versatility of this compound as a precursor for further chemical modifications .

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

2. Enzyme Inhibition

A notable aspect of this compound is its ability to inhibit specific enzymes. Research demonstrated that certain derivatives exhibit potent β-glucuronidase inhibitory activity, with one compound achieving an IC50 of 2.8 µM, significantly outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM) . This suggests that this compound could be developed as a therapeutic agent targeting glucuronidation processes.

3. Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicated that some derivatives exhibit strong inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. The observed IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics such as 5-fluorouracil . These findings suggest a promising role for this compound in cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The inhibition of β-glucuronidase may lead to altered drug metabolism and enhanced therapeutic efficacy of co-administered drugs.
  • Cellular Pathways : Compounds derived from this compound have been shown to induce apoptosis in cancer cells through caspase activation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Sharma et al. (2019)Antimicrobial ActivityIdentified significant activity against Mycobacterium tuberculosis .
MDPI Study (2022)Enzyme InhibitionCompound exhibited IC50 = 2.8 µM against β-glucuronidase .
Recent Cancer Study (2023)Antitumor ActivityDemonstrated strong inhibition of MDA-MB-231 cells with a favorable selectivity index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4,6-dichloropyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via sequential chlorination and esterification of pyrimidine precursors. For example, starting from pyrimidine-5-carboxylic acid derivatives, chlorination using POCl₃ or SOCl₂ under reflux conditions introduces chlorine atoms at positions 4 and 5. Subsequent esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the methyl ester. Key variables include temperature control (70–100°C for chlorination) and stoichiometric ratios to minimize side products like over-chlorinated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns on the pyrimidine ring. For instance, distinct singlet peaks in ¹H NMR (δ ~8.5 ppm) indicate the aromatic proton at position 2. Mass spectrometry (ESI-MS or EI-MS) validates molecular weight (MW: 207.01 g/mol), while IR spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹). X-ray crystallography, using programs like SHELXL, resolves crystal packing and confirms regiochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential release of toxic gases (e.g., HCl during hydrolysis). Store in airtight containers away from moisture. Waste disposal must follow institutional guidelines for halogenated organics, with neutralization of acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers optimize regioselective substitution reactions at the 4- and 6-chloro positions of this compound?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. For example, nucleophilic substitution at position 4 is favored due to lower steric hindrance compared to position 6. Using bulky bases (e.g., DIPEA) or polar aprotic solvents (e.g., DMF) can enhance selectivity. Kinetic studies via HPLC monitoring reveal that reaction temperatures above 80°C promote bis-substitution, while lower temperatures (40–60°C) favor mono-substitution .

Q. How can discrepancies in spectroscopic data for derivatives of this compound be resolved?

  • Methodology : Contradictory NMR signals may arise from tautomerism or impurities. Employ deuterated solvents (e.g., DMSO-d₆) to stabilize tautomers, and use 2D NMR (COSY, HSQC) to assign overlapping peaks. For ambiguous mass spectrometry fragments, high-resolution MS (HRMS) or tandem MS/MS clarifies molecular formulas. Computational tools (DFT calculations) predict electronic environments to validate experimental data .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodology : Common byproducts include hydrolyzed carboxylic acids (from ester cleavage) or di-chloro isomers. Control moisture levels rigorously using molecular sieves during esterification. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the target compound. Purity assessment by TLC or HPLC ensures >97% yield, as reported in reagent catalogs .

Q. How does this compound serve as an intermediate in pharmaceutical synthesis?

  • Methodology : The compound is a key precursor for kinase inhibitors and antiviral agents. For example, its 4- and 6-chloro groups undergo Suzuki coupling with boronic acids to introduce aryl/heteroaryl moieties. In one case, coupling with 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl boronate yielded a bioactive pyrimidine derivative under Pd(PPh₃)₄ catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 4,6-dichloropyrimidine-5-carboxylate

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